molecular formula C10H10O2 B056366 4-Methoxy-2-indanone CAS No. 124067-30-7

4-Methoxy-2-indanone

Cat. No. B056366
CAS RN: 124067-30-7
M. Wt: 162.18 g/mol
InChI Key: JBDVYNOISPHDQI-UHFFFAOYSA-N
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Description

“4-Methoxy-2-indanone” is a derivative of 1-indanone . It is used for research and development purposes . The empirical formula of this compound is C10H10O2, and it has a molecular weight of 162.19 .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-indanone” involves a benzo-fused ketone, which is a common feature in 1-indanone derivatives . A detailed conformational analysis, molecular structure, spectroscopic, and wavefunction investigations of a similar compound, 5,6-dimethoxy-1-indanone, has been carried out .


Chemical Reactions Analysis

“4-Methoxy-1-indanone” has been used in various studies, including the synthesis of an isomeric mixture of oximes . It has also been used as a reactant in the synthesis of E -2-chloro-8-methyl-3- [ (4′-methoxy-1′-indanoyl)-2′-methyliden]-quinoline (IQ), a quinoline derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-indanone” include its empirical formula (C10H10O2), molecular weight (162.19), and its role as a 1-indanone derivative . More detailed properties like combustion and sublimation/vaporization enthalpies have been determined for similar compounds .

Scientific Research Applications

  • Microbiological Transformations : Microorganisms have been shown to reductively open derivatives of indanone, such as 5-Methoxy-2-(5-nitrofurfurylidene)-1-indanone, leading to new compounds with potential applications in microbiology and biochemistry (Wieglepp, Hoyer, & Kieslich, 1973).

  • Neurological Condition Treatment : Methoxy substituted 2-benzylidene-1-indanone derivatives have been identified as antagonists for A1 and A2A adenosine receptors, showing potential for treating neurological conditions (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).

  • Biomass Degradation Analysis : The energetic characterization of various indanone derivatives, including methoxy-substituted ones, has been performed to understand their role in biomass degradation. These studies offer insights into their thermal properties and stability, crucial for biomass processing applications (Silva, Lima, & Ribeiro da Silva, 2018).

  • Mass Spectrometry for Drug Discovery : Indanone derivatives have been analyzed using electrospray ionization mass spectrometry (ESI-MS), providing valuable information for drug discovery, particularly in identifying and determining the fate of these molecules in various stages of drug development (Menezes, Cavaleiro, & Domingues, 2013).

  • Synthetic Chemistry Applications : The reduction and transformation of indanone derivatives have been extensively studied, showing their versatility in synthetic organic chemistry. These compounds are used in various synthetic pathways to create new chemical entities with potential applications in medicinal chemistry and materials science (Ortiz-Marciales, Figueroa, Lopez, Jesus, & Vega, 2000).

Safety and Hazards

“4-Methoxy-2-indanone” may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“4-Methoxy-2-indanone” and similar compounds have been the subject of various studies. For instance, a study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones has been carried out using mostly calorimetric techniques and a suitable computational approach . Another study involved the design, synthesis, and evaluation of aurone and indanone derivatives as novel antitumor agents . These studies indicate the potential of “4-Methoxy-2-indanone” in various fields of research.

properties

IUPAC Name

4-methoxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVYNOISPHDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558258
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-indanone

CAS RN

124067-30-7
Record name 4-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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